2-bromo-N-pentylpyridin-4-amine
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Overview
Description
2-bromo-N-pentylpyridin-4-amine is a chemical compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the second position and a pentylamine group at the nitrogen atom of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-pentylpyridin-4-amine typically involves the bromination of pyridine derivatives followed by the introduction of the pentylamine group. One common method is the bromination of pyridin-4-amine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The resulting 2-bromo-pyridin-4-amine can then be reacted with pentylamine under reflux conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-pentylpyridin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-bromo-N-pentylpyridin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of biological pathways and as a potential ligand for receptor binding studies.
Mechanism of Action
The mechanism of action of 2-bromo-N-pentylpyridin-4-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the pentylamine group can influence the compound’s binding affinity and selectivity towards certain receptors or enzymes. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-methylpyridin-4-amine
- 2-bromo-N-ethylpyridin-4-amine
- 2-bromo-N-propylpyridin-4-amine
- 2-bromo-N-butylpyridin-4-amine
Uniqueness
2-bromo-N-pentylpyridin-4-amine is unique due to the presence of the pentylamine group, which can influence its chemical reactivity and biological activity. Compared to its shorter-chain analogs, the pentyl group may enhance the compound’s lipophilicity and membrane permeability, potentially leading to improved pharmacokinetic properties .
Properties
Molecular Formula |
C10H15BrN2 |
---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
2-bromo-N-pentylpyridin-4-amine |
InChI |
InChI=1S/C10H15BrN2/c1-2-3-4-6-12-9-5-7-13-10(11)8-9/h5,7-8H,2-4,6H2,1H3,(H,12,13) |
InChI Key |
XIIBOOSUUXSEPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CC(=NC=C1)Br |
Origin of Product |
United States |
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